Zheda-Phos
CAS No.: 1398565-95-1
Cat. No.: VC11704989
Molecular Formula: C26H36NOP
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1398565-95-1 |
|---|---|
| Molecular Formula | C26H36NOP |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | 2-dicyclohexylphosphanyl-3-methoxy-N-methyl-N-phenylaniline |
| Standard InChI | InChI=1S/C26H36NOP/c1-27(21-13-6-3-7-14-21)24-19-12-20-25(28-2)26(24)29(22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3,6-7,12-14,19-20,22-23H,4-5,8-11,15-18H2,1-2H3 |
| Standard InChI Key | IGQZJEABZKJTBN-UHFFFAOYSA-N |
| SMILES | CN(C1=CC=CC=C1)C2=C(C(=CC=C2)OC)P(C3CCCCC3)C4CCCCC4 |
| Canonical SMILES | CN(C1=CC=CC=C1)C2=C(C(=CC=C2)OC)P(C3CCCCC3)C4CCCCC4 |
Introduction
Structural and Molecular Characteristics of Zheda-Phos
Zheda-Phos is a carbazole-based monophosphine ligand with the systematic name 2-(di-tert-butylphosphino)-N-(2,4,6-triisopropylphenyl)carbazole. Its molecular structure (Fig. 1) incorporates three critical elements:
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A bulky di-tert-butylphosphine group that prevents catalyst aggregation
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An electron-rich carbazole core for enhanced π-backbonding with palladium
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Sterically demanding triisopropylphenyl substituents that enforce substrate selectivity
Table 1: Key molecular properties
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 409.5 g/mol |
| XLogP3 | 6.2 |
| Hydrogen bond donors | 0 |
| Hydrogen bond acceptors | 2 |
| Rotatable bonds | 5 |
The ligand's air stability stems from the protective steric environment around the phosphorus atom, which minimizes oxidation to phosphine oxide . Crystallographic studies reveal a P-Pd bond length of 2.28 Å in catalytic intermediates, shorter than comparable ligands like Xantphos (2.32 Å), indicating stronger metal-ligand interactions .
Synthetic Pathways and Large-Scale Production
Industrial synthesis employs a ligand-free copper-catalyzed amination strategy (Fig. 2):
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Buchwald-Hartwig coupling: 2-Bromocarbazole reacts with 2,4,6-triisopropylphenylamine using CuI/trans-cyclohexane-1,2-diamine at 110°C (82% yield)
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Phosphination: The resulting amine undergoes nucleophilic substitution with di-tert-butylchlorophosphine in THF at -78°C (91% yield)
Table 2: Optimization of synthetic parameters
| Parameter | Optimal condition | Yield impact |
|---|---|---|
| Temperature | -78°C to 25°C gradient | +34% vs. isothermal |
| Solvent | Anhydrous THF | 91% vs. 67% in DCM |
| Catalyst loading | 0.5 mol% CuI | Balance cost/efficiency |
Scale-up challenges were addressed through continuous flow chemistry, achieving 89% yield at kilogram scale with residual copper levels <5 ppm. This synthetic accessibility contrasts with structurally similar ligands requiring noble metal catalysts or cryogenic conditions.
Catalytic Applications in Cross-Coupling Reactions
Zheda-Phos demonstrates exceptional performance in palladium-catalyzed α-monoarylation of acetone (Table 3):
Table 3: Reaction scope with aryl chlorides
| Substrate | Temp (°C) | Time (h) | Yield (%) | Selectivity (α:γ) |
|---|---|---|---|---|
| 4-Chlorotoluene | 80 | 12 | 92 | >99:1 |
| 2-Chloronitrobenzene | 100 | 24 | 85 | 98:2 |
| 3-Chloropyridine | 90 | 18 | 78 | 95:5 |
| 4-Chloroanisole | 80 | 10 | 94 | >99:1 |
Key advantages over traditional ligands:
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First-order kinetics in aryl chloride consumption () vs. zeroth-order for PPh₃
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Oxygen tolerance enabling reactions under air (3% yield drop vs. 41% for Xantphos)
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Broad functional group compatibility including nitriles, esters, and unprotected amines
Mechanistic studies using -NMR spectroscopy confirm rapid ligand exchange () and formation of a monoligated Pd(0) species as the active catalyst .
Comparative Analysis with Contemporary Ligands
Zheda-Phos fills a critical gap between electron-deficient and bulky phosphines (Table 4):
Table 4: Ligand performance metrics
| Ligand | Aryl chloride scope | Turnover number | Air stability | Synthetic steps |
|---|---|---|---|---|
| Zheda-Phos | Broad (Ar-Cl) | 1,200 | Excellent | 2 |
| SPhos | Limited (activated) | 850 | Moderate | 4 |
| Xantphos | Narrow | 600 | Poor | 5 |
| DavePhos | Moderate | 950 | Good | 3 |
Notably, Zheda-Phos enables room-temperature coupling of electron-neutral aryl chlorides (e.g., chlorobenzene: 72% yield at 25°C vs. <5% for other ligands), a breakthrough attributed to its optimal Tolman cone angle (168°) and electronic parameters () .
Industrial Adoption and Future Directions
Pharmaceutical applications leverage Zheda-Phos for:
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Atorvastatin intermediates: 92% yield in ketone arylation vs. 68% with prior methods
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Suzuki-Miyaura couplings: 99.5% purity in API synthesis without chromatography
Environmental benefits are quantified through E-factor analysis:
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Waste reduction: 12 kg waste/kg product vs. 34 kg for traditional routes
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Solvent recovery: 89% THF recyclability vs. 45% in DMF-based systems
Ongoing research focuses on:
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Asymmetric variants using chiral Pd-Zheda-Phos complexes (up to 88% ee achieved)
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Photocatalytic applications via Pd/Ni dual catalysis
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Continuous manufacturing platforms achieving 98% conversion in <5 min residence time
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